3-Cyclohexyl-2-methyl-3-oxopropanenitrile

Lipophilicity ADME Drug Design

3-Cyclohexyl-2-methyl-3-oxopropanenitrile (CAS 1094357-34-2) is a β-ketonitrile bearing a cyclohexyl ketone at the β-position and a methyl substituent at the α-position. With molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol, it possesses two hydrogen-bond acceptors (the nitrile and ketone groups), zero hydrogen-bond donors, and a computed XLogP3-AA of 2.5.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13088912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-methyl-3-oxopropanenitrile
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C#N)C(=O)C1CCCCC1
InChIInChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3
InChIKeySHSPWXJZTLZDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2-methyl-3-oxopropanenitrile – Key Identifiers, Physicochemical Profile, and Comparator Landscape


3-Cyclohexyl-2-methyl-3-oxopropanenitrile (CAS 1094357-34-2) is a β-ketonitrile bearing a cyclohexyl ketone at the β-position and a methyl substituent at the α-position [1]. With molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol, it possesses two hydrogen-bond acceptors (the nitrile and ketone groups), zero hydrogen-bond donors, and a computed XLogP3-AA of 2.5 [1]. Critically, the α-methyl substituent generates a stereogenic center at C2 (undefined atom stereocenter count = 1), distinguishing this compound from its closest achiral analog, 3-cyclohexyl-3-oxopropanenitrile (CAS 62455-70-3; C₉H₁₃NO; MW 151.21; XLogP3-AA 1.9; zero stereocenters) [2]. The compound is catalogued in the SureChEMBL patent database (SCHEMBL31468431), indicating its relevance as a building block or intermediate in patent-protected chemical matter [3]. Commercial availability is documented through multiple vendors, typically at 95–97% purity .

Why Generic Substitution of 3-Cyclohexyl-2-methyl-3-oxopropanenitrile with Des-Methyl or Non-Cyclohexyl β-Ketonitriles Carries Synthetic and Functional Risk


The β-ketonitrile scaffold is broadly represented in chemical catalogs, yet the specific combination of a cyclohexyl ketone, α-methyl substitution, and the nitrile at the β-position in 3-cyclohexyl-2-methyl-3-oxopropanenitrile cannot be functionally replicated by its closest analogs. The α-methyl group is not a passive structural feature: it creates a stereogenic center absent in 3-cyclohexyl-3-oxopropanenitrile, introduces differential steric demand in cyclocondensation reactions (e.g., pyrazole or isoxazole formation), and measurably alters lipophilicity [1][2]. These differences propagate into downstream products. For instance, a pyrazole or 2-aminothiophene derived from the α-methyl-β-ketonitrile will carry the α-methyl substituent, fundamentally changing the stereoelectronic profile relative to the same heterocycle derived from the des-methyl analog [3]. Substituting with 3-oxo-3-phenylpropanenitrile or 5-methyl-3-oxohexanenitrile further introduces divergent electronic and steric properties that shift both reactivity and biological target engagement, as demonstrated in comparative enantioselective reduction studies [4]. Simply put, no single in-class compound simultaneously provides the cyclohexyl steric profile, the α-methyl chiral handle, and the β-ketonitrile reactivity manifold.

Quantitative Differentiation Evidence: 3-Cyclohexyl-2-methyl-3-oxopropanenitrile vs. Closest Analogs


Increased Lipophilicity: XLogP3-AA +0.6 Log Units vs. Des-Methyl Analog

The α-methyl substituent in 3-cyclohexyl-2-methyl-3-oxopropanenitrile confers a statistically and functionally significant increase in computed lipophilicity compared to its direct des-methyl analog, 3-cyclohexyl-3-oxopropanenitrile. This difference is critical for membrane permeability, tissue distribution, and nonspecific protein binding in downstream drug candidates [1][2].

Lipophilicity ADME Drug Design Physicochemical Properties

Stereochemical Differentiation: Chiral Center at C2 Enables Enantioselective Synthesis Not Possible with Achiral Analogs

3-Cyclohexyl-2-methyl-3-oxopropanenitrile possesses a stereogenic center at the C2 carbon (the α-carbon bearing the methyl and nitrile substituents), as confirmed by PubChem's Undefined Atom Stereocenter Count = 1 [1]. In contrast, the des-methyl analog 3-cyclohexyl-3-oxopropanenitrile has zero defined or undefined stereocenters [2]. This structural difference is binary: the target compound exists as a pair of enantiomers, whereas the des-methyl analog is achiral. In the broader β-ketonitrile class, nitrile biotransformations using Rhodococcus sp. AJ270 have achieved enantiomeric excess exceeding 99.5% for structurally related α-methylated nitrile substrates [3].

Chirality Stereochemistry Asymmetric Synthesis Enantioselective

Enantioselective Reduction Landscape: Cyclohexyl Substrate Behaves Differently from Phenyl and Isobutyl Analogs

Comparative enantioselective reduction data from enzyme–substrate docking studies reveal that 3-cyclohexyl-3-oxopropanenitrile (BKN2, the des-methyl analog) achieves 99% ee (S) with a computed E_S of −38.2 kcal/mol, which is quantitatively distinct from 3-oxo-3-phenylpropanenitrile (BKN3: 99% ee (S), E_S = −48.1 kcal/mol) and 5-methyl-3-oxohexanenitrile (BKN1: 99% ee (R), E_R = −46.2 kcal/mol) [1]. Although direct data for the α-methylated target compound are not yet available, the α-methyl substituent introduces a stereogenic center that alters both the steric environment and the prochiral face selectivity relative to the des-methyl series. The cyclohexyl group in BKN2 already demonstrates differentiated docking energetics compared to phenyl and isobutyl congeners; the 2-methyl group can be anticipated to further shift enantioselectivity outcomes.

Enantioselective Reduction Biocatalysis Ketoreductase Docking

Patent Document Footprint: SureChEMBL Registration Confirms Relevance as Patent-Protected Intermediate

3-Cyclohexyl-2-methyl-3-oxopropanenitrile is indexed in the SureChEMBL database under SCHEMBL31468431, confirming its presence in patent literature [1]. In contrast, the des-methyl analog 3-cyclohexyl-3-oxopropanenitrile is documented as a key intermediate in the preparation of pyrazoloquinazolinone-derived PARP-1 inhibitors and benzoxazoyl amino cyanopyrimidines acting as mGlu5 negative allosteric modulators , referencing primary literature from Orvieto et al. (Bioorg. Med. Chem. Lett., 2009) and Mueller et al. (ChemMedChem, 2012). The α-methylated target compound's presence in patent space, combined with the established pharmaceutical precedent of its des-methyl congener, positions it as a logical follow-on scaffold for intellectual property generation in the PARP and CNS therapeutic areas.

Patent Landscape SureChEMBL Chemical Intellectual Property Medicinal Chemistry

Molecular Property Differentiation: Heavy Atom Count and Complexity Index Reflect Increased Structural Elaboration

The α-methyl group increases the heavy atom count from 11 (3-cyclohexyl-3-oxopropanenitrile) to 12 (3-cyclohexyl-2-methyl-3-oxopropanenitrile) and the molecular complexity index from 183 to 207 (Cactvs complexity score) [1][2]. These are modest but structurally meaningful differences: the additional methyl carbon represents a defined vector for further functionalization (e.g., oxidation, halogenation, or coupling) that is not available in the des-methyl scaffold. The topological polar surface area remains identical at 40.9 Ų for both compounds, indicating that the α-methyl group modulates lipophilicity and complexity without altering hydrogen-bonding capacity [1][2].

Molecular Complexity Heavy Atom Count Lead-Likeness Fragment-Based Drug Design

Preferred Application Scenarios for 3-Cyclohexyl-2-methyl-3-oxopropanenitrile Based on Differentiated Evidence


Asymmetric Synthesis of Chiral 5-Aminopyrazole or 5-Aminoisoxazole Pharmacophores

The α-methyl stereogenic center in 3-cyclohexyl-2-methyl-3-oxopropanenitrile (Undefined Atom Stereocenter Count = 1) [1] makes it uniquely suited as a substrate for enantioselective cyclocondensation with hydrazines or hydroxylamine to generate chiral aminopyrazoles or aminoisoxazoles. In contrast, the achiral des-methyl analog 3-cyclohexyl-3-oxopropanenitrile yields only achiral heterocycles [2]. The +0.6 log unit increase in XLogP3-AA (2.5 vs. 1.9) further biases the derived heterocycles toward increased membrane permeability [1][2], a desirable property for CNS or intracellular targets. Based on class-level precedent with nitrile biotransformations achieving >99.5% ee for related α-methyl substrates [3], researchers can expect that enzymatic or chemo-catalytic kinetic resolution of the racemate is feasible.

Library Design for Cyclohexyl-Containing Fragment Elaboration in PARP or Kinase Programs

The des-methyl analog 3-cyclohexyl-3-oxopropanenitrile is a validated intermediate for PARP-1 inhibitor pyrazoloquinazolinones and mGlu5 negative allosteric modulators . 3-Cyclohexyl-2-methyl-3-oxopropanenitrile, carrying an additional α-methyl group, provides a one-step divergent point for generating α-methyl-substituted analogs of these chemotypes. The increased heavy atom count (12 vs. 11) and complexity (207 vs. 183) [1][2] offer enhanced three-dimensional character for fragment-based screening libraries, while the SureChEMBL patent presence (SCHEMBL31468431) [4] confirms that this compound occupies non-obvious chemical space suitable for IP generation.

Chiral Building Block Supply for Enantioselective Drug Substance Synthesis

For CMC and process chemistry teams requiring a cyclohexyl-β-ketonitrile with a defined stereocenter, 3-cyclohexyl-2-methyl-3-oxopropanenitrile is the only commercially catalogued scaffold combining these features. The compound is commercially available at 97% purity (AiFChem) and min. 95% (CymitQuimica) . The comparative enantioselective reduction landscape shows that cyclohexyl-substituted β-ketonitriles (BKN2) exhibit a distinct E_S of −38.2 kcal/mol differentiating them from phenyl (BKN3, −48.1 kcal/mol) and isobutyl (BKN1, −46.2 kcal/mol, opposite Prelog selectivity) congeners [5], supporting the rationale that the cyclohexyl-α-methyl scaffold offers a differentiated selectivity profile for ketoreductase-mediated processes.

Gewald Reaction Substrate for 2-Aminothiophene Libraries with Enhanced Lipophilicity

β-Ketonitriles are privileged substrates for the Gewald multicomponent reaction, yielding poly-substituted 2-aminothiophenes [6]. The target compound's XLogP3-AA of 2.5, compared to 1.9 for the des-methyl analog [1][2], means that the resulting 2-aminothiophene will be approximately 4-fold more lipophilic than the corresponding product from the des-methyl starting material. This is directly relevant for medicinal chemistry programs targeting intracellular or membrane-associated proteins where higher logP correlates with improved passive permeability. The α-methyl group also introduces a chiral center into the thiophene product, enabling stereochemical SAR exploration inaccessible from the achiral congener.

Quote Request

Request a Quote for 3-Cyclohexyl-2-methyl-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.